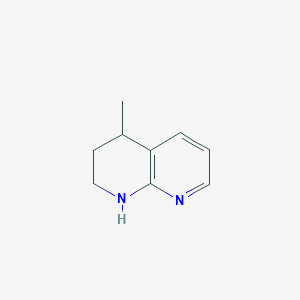
4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a tetrahydro-1,8-naphthyridine core with a methyl group attached at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas. Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of specific catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed synthesis and Friedländer cyclization. These methods are favored due to their efficiency and ability to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogen gas or other reducing agents.
Substitution: Substitution reactions can occur at different positions on the naphthyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its antibacterial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydronaphthalene
Comparison: 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the methyl group at the 4th position, which can influence its chemical reactivity and biological activity. Compared to 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, the position of the methyl group can lead to different interactions with molecular targets and pathways.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-3,5,7H,4,6H2,1H3,(H,10,11) |
InChI Key |
VJHCQDMNLWGRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
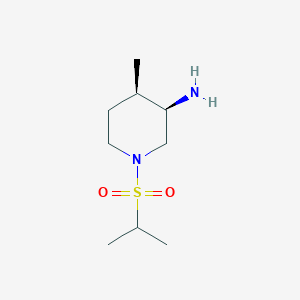
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)
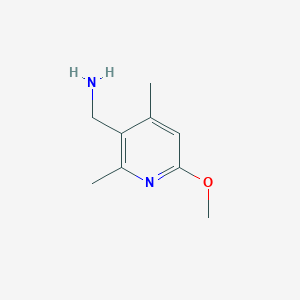
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
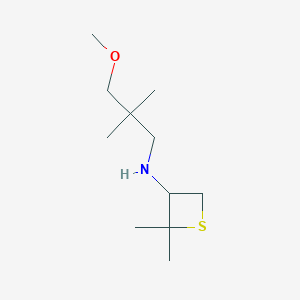

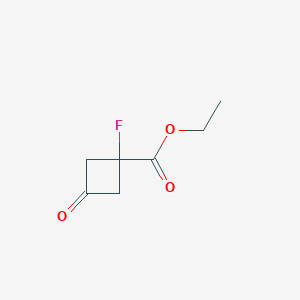


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
